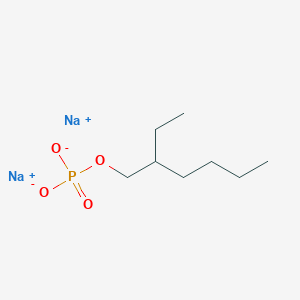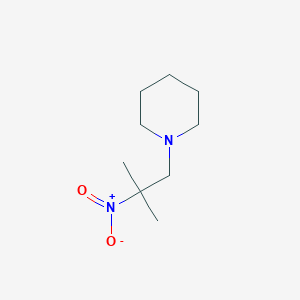
Purine-6-ol, 2,8-dimercapto-
Übersicht
Beschreibung
“Purine-6-ol, 2,8-dimercapto-” is a research compound. It is not intended for human or veterinary use. It has been studied for its effects on the reproductive system in male rats .
Synthesis Analysis
While specific synthesis methods for “Purine-6-ol, 2,8-dimercapto-” were not found, a related compound, 2,6,8-trisubstituted purines, has been synthesized using 2,6-dichloro purine . The polymer-bound purines were selectively brominated on C8 .
Molecular Structure Analysis
The molecular formula of “Purine-6-ol, 2,8-dimercapto-” is C5H4N4OS2. The molecular weight is 200.2 g/mol.
Chemical Reactions Analysis
While specific chemical reactions involving “Purine-6-ol, 2,8-dimercapto-” were not found, a related compound, 2,6,8-trisubstituted purines, undergoes substitution reactions . The substitution of C2-Cl by amines and aryls, as well as the substitution of a C8-Br by aryls, alkenyl, and alkynyl groups can be catalyzed by transition metals .
Wissenschaftliche Forschungsanwendungen
Anti-Thyroid Drug and Its Effects on Male Reproduction
2,8-Dimercapto-6-hydroxypurine has been studied as an anti-thyroid drug. In a histomorphological study, it was administered as an intraperitoneal (i.p.) injection for 21 days to investigate its role on the morphology of intratesticular cells and plasma testosterone level in male rats .
The study found that 2,8-Dimercapto-6-hydroxypurine caused a significant decrease in mean testicular cell population, testicular cell diameter, and resulted in arrested spermatogenesis . A significant decrease was observed in mean Sertoli and Leydig cell population and diameter in the treated group . Similarly, a significant decrease was observed in plasma testosterone levels at days 1, 7, and 14, with a further decrease by day 21 of drug treatment .
The study suggests that 2,8-Dimercapto-6-hydroxypurine is a negative modulator of the reproductive system as it suppressed the plasma testosterone level and proliferation of different testicular cell types in adult male rats .
Wirkmechanismus
Target of Action
The primary targets of 2,8-Dimercapto-6-hydroxypurine are the testicular cells in adult male rats . The compound has a significant impact on the morphology of these cells and the level of plasma testosterone .
Mode of Action
2,8-Dimercapto-6-hydroxypurine interacts with its targets by suppressing the plasma testosterone level and the proliferation of different testicular cell types . This results in a significant decrease in the mean testicular cell population and testicular cell diameter .
Biochemical Pathways
It is known that the compound has an inhibitory effect on the proliferation of testicular cells and the production of testosterone .
Pharmacokinetics
It is known that the compound was administered as an intraperitoneal (ip) injection for 21 days to investigate its effects .
Result of Action
The administration of 2,8-Dimercapto-6-hydroxypurine results in a significant decrease in the mean testicular cell population, testicular cell diameter, and plasma testosterone levels . This leads to arrested spermatogenesis and a decrease in the mean Sertoli and Leydig cell population and diameter .
Action Environment
The compound was administered in a controlled experimental setting to adult male rats .
Eigenschaften
IUPAC Name |
2,8-bis(sulfanylidene)-7,9-dihydro-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUZZIWNBVBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166752 | |
| Record name | Purine-6-ol, 2,8-dimercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Purine-6-ol, 2,8-dimercapto- | |
CAS RN |
15986-32-0 | |
| Record name | 1,2,3,7,8,9-Hexahydro-2,8-dithioxo-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Mercaptohypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithio-6-oxypurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purine-6-ol, 2,8-dimercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,7,8,9-hexahydro-2,8-dithioxo-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,8-MERCAPTOHYPOXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7JFZ7X71T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does 2,8-Dimercapto-6-hydroxypurine impact the male reproductive system?
A1: Research suggests that 2,8-Dimercapto-6-hydroxypurine acts as a negative modulator of the male reproductive system. In a study using adult male rats, administration of the compound led to a significant decrease in testicular cell population, including Sertoli and Leydig cells []. This disruption in testicular cell development was accompanied by arrested spermatogenesis and a significant reduction in plasma testosterone levels [].
Q2: What are the analytical methods used to study 2,8-Dimercapto-6-hydroxypurine?
A2: One analytical method used to quantify 2,8-Dimercapto-6-hydroxypurine is iodimetric volumetric titration with potentiometric detection []. This method was effective in a strongly alkaline medium and showed a dependence on factors like sodium hydroxide concentration, analyte concentration, and electrode material [].
Q3: Beyond its effects on the reproductive system, are there other areas where 2,8-Dimercapto-6-hydroxypurine has shown potential biological activity?
A3: While the provided research focuses on reproductive effects, other studies have investigated 2,8-Dimercapto-6-hydroxypurine in different contexts. For instance, there's historical research exploring its potential as an inhibitor of the influenza virus, though the provided abstract does not delve into the specifics [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)




![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)






